

Cumyl-CH-megaclone chemical structure and properties

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Compound of Interest

Compound Name: **Cumyl-CH-megaclone**

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An In-Depth Technical Guide to Cumyl-CH-megaclone

This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and metabolism of **Cumyl-CH-megaclone**, a synthetic cannabinoid receptor agonist. The information is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Cumyl-CH-megaclone, also known as SGT-270, is a gamma-carboline-based synthetic cannabinoid.^[1] Its chemical structure is characterized by a cumyl group linked to a gamma-carbolinone core, with a cyclohexylmethyl substituent on the indole nitrogen.

Table 1: Chemical and Physical Properties of **Cumyl-CH-megaclone**

Property	Value	Reference
IUPAC Name	5-(cyclohexylmethyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1(2H)-one	[1] [2]
CAS Number	2813950-07-9	[1] [2]
Molecular Formula	C ₂₇ H ₃₀ N ₂ O	[2] [3]
Molecular Weight	398.5 g/mol	[2] [3]
Appearance	Crystalline solid	[2]
Solubility	Chloroform: 1 mg/mL; DMF, DMSO, Ethanol: Slightly Soluble	[2]
UV max	245, 252, 313, 327 nm	[2]

Synthesis

A detailed, step-by-step synthesis protocol for **Cumyl-CH-megacclone** is not publicly available in the reviewed scientific literature. However, the general synthesis of γ -carboline derivatives often involves multi-step reaction sequences. The synthesis of the core γ -carboline (pyrido[4,3-b]indol-1-one) structure can be achieved through various organic chemistry methods.

Pharmacology

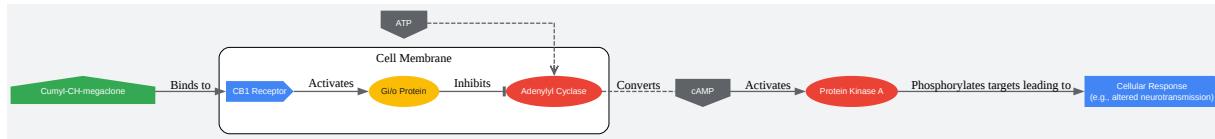
Cumyl-CH-megacclone is a potent synthetic cannabinoid that acts as a full agonist at the human cannabinoid receptor 1 (hCB1).[\[4\]](#)[\[5\]](#) Its pharmacological activity is comparable to or greater than that of the well-known synthetic cannabinoid JWH-018.

Table 2: Pharmacological Data for **Cumyl-CH-megacclone** at the hCB1 Receptor

Parameter	Value	Comparison to JWH-018	Reference
Binding Affinity (Ki)	1.01 nM	2.5-fold higher	[4][5]
Potency (EC ₅₀)	1.22 nM	[4][5]	
Efficacy (E _{max})	143.4%	1.13-fold higher	[4][5]

Signaling Pathway

As a full agonist of the CB1 receptor, **Cumyl-CH-megaclone** is expected to activate the canonical G-protein coupled signaling cascade. This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels and other signaling pathways.

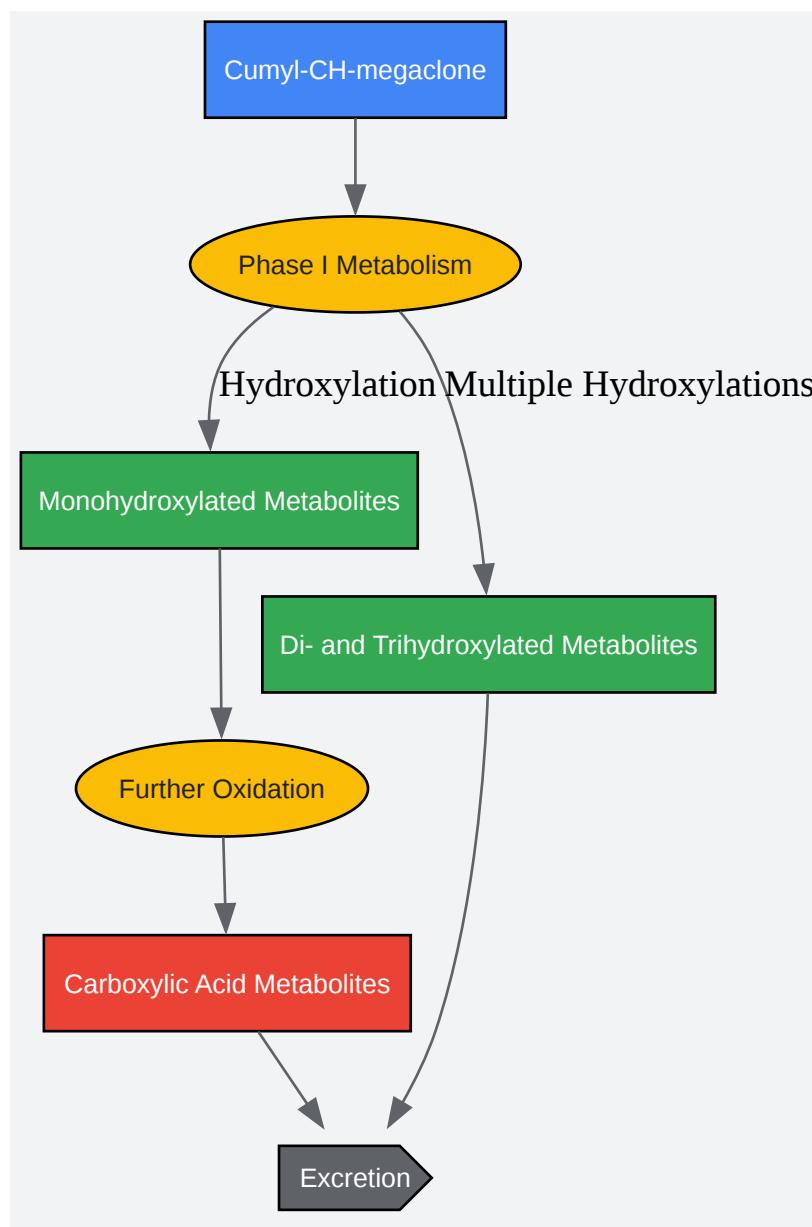


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General CB1 Receptor Signaling Pathway.

Metabolism

The phase I metabolism of **Cumyl-CH-megaclone** has been investigated using human liver microsomes. The primary metabolic pathways involve hydroxylation at various positions on the cyclohexyl and phenyl rings.



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Metabolic Pathway of **Cumyl-CH-megaclone**.

Experimental Protocols

The following are summaries of the experimental protocols used to characterize **Cumyl-CH-megaclone**, based on the work by Haschimi et al. (2020).[4][5]

Receptor Binding Assay (hCB1)

- Objective: To determine the binding affinity (K_i) of **Cumyl-CH-megaclone** for the hCB1 receptor.
- Method: A competitive radioligand binding assay was performed using membranes from HEK293 cells stably expressing the hCB1 receptor.
- Radioligand: $[^3H]$ -CP55,940 was used as the radiolabeled agonist.
- Procedure:
 - hCB1 receptor membranes were incubated with a fixed concentration of $[^3H]$ -CP55,940 and varying concentrations of **Cumyl-CH-megaclone**.
 - The reaction was incubated to allow for competitive binding.
 - Bound and free radioligand were separated by filtration.
 - The amount of bound radioactivity was quantified using liquid scintillation counting.
 - K_i values were calculated from the IC_{50} values using the Cheng-Prusoff equation.

Receptor Activation Assay (hCB1)

- Objective: To determine the potency (EC_{50}) and efficacy (E_{max}) of **Cumyl-CH-megaclone** at the hCB1 receptor.
- Method: A $[^{35}S]$ GTP γ S binding assay was used, which measures the activation of G-proteins upon receptor agonism.
- Procedure:
 - hCB1 receptor membranes were incubated with varying concentrations of **Cumyl-CH-megaclone** in the presence of $[^{35}S]$ GTP γ S.
 - Agonist binding to the receptor stimulates the exchange of GDP for $[^{35}S]$ GTP γ S on the G α subunit.
 - The amount of bound $[^{35}S]$ GTP γ S was measured by liquid scintillation counting.

- Dose-response curves were generated to determine EC₅₀ and E_{max} values.

In Vitro Metabolism Study

- Objective: To identify the phase I metabolites of **Cumyl-CH-megaclone**.
- Method: Incubation with pooled human liver microsomes (pHLM).
- Procedure:
 - **Cumyl-CH-megaclone** was incubated with pHLM in the presence of an NADPH-regenerating system to initiate phase I metabolic reactions.
 - The reaction was quenched after a specific time.
 - The mixture was analyzed by liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to identify and characterize the metabolites based on their mass-to-charge ratio and fragmentation patterns.

Analytical Data

Spectroscopic data for **Cumyl-CH-megaclone** has been reported, providing the basis for its identification and characterization.

Table 3: Spectroscopic Data for **Cumyl-CH-megaclone**

Technique	Key Findings
Gas Chromatography-Mass Spectrometry (GC-MS)	Provides retention time and a characteristic mass spectrum for identification.
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)	Shows characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

Cumyl-CH-megaclone is a potent synthetic cannabinoid receptor agonist with high affinity and efficacy at the hCB1 receptor. Its metabolism is primarily driven by oxidative pathways. The information presented in this guide provides a technical foundation for researchers and professionals working with this compound. Further research is needed to fully elucidate its synthesis and specific downstream signaling effects.

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